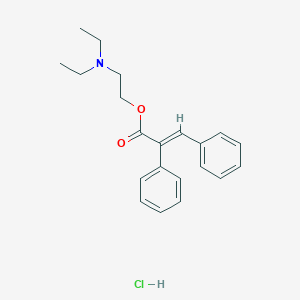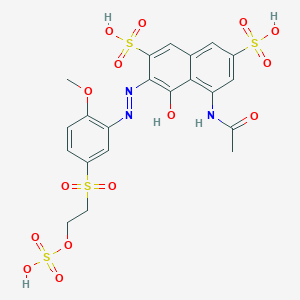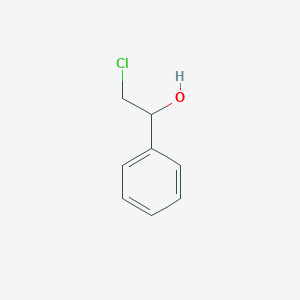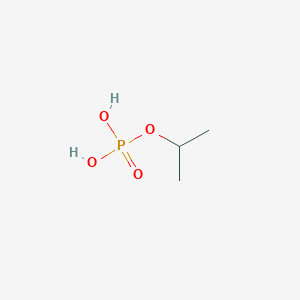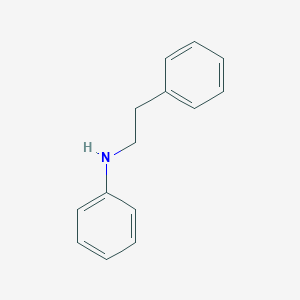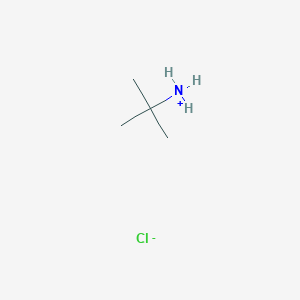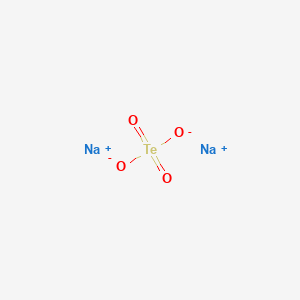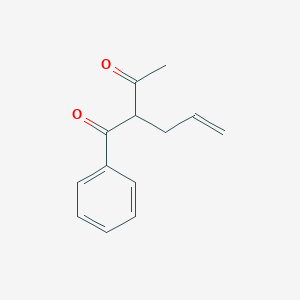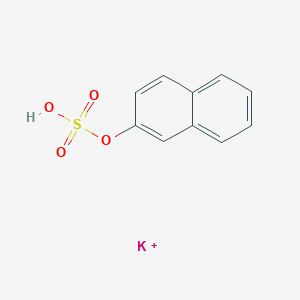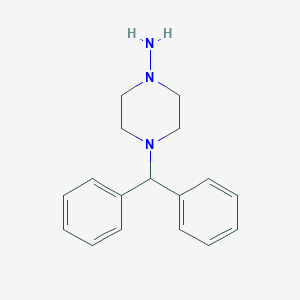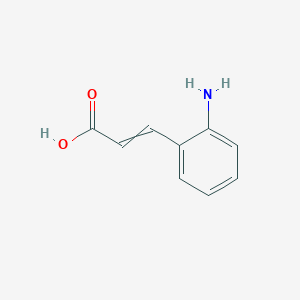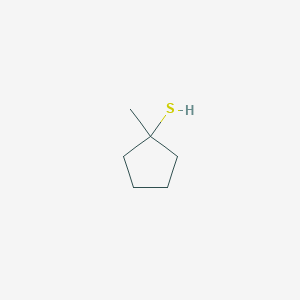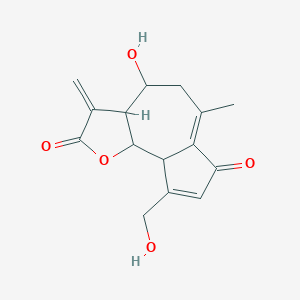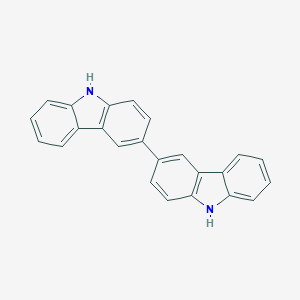
Tribenzylsilane
Übersicht
Beschreibung
Tribenzylsilane is a chemical compound with the molecular formula C21H22Si . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Tribenzylsilane were not found in the search results, it is available for purchase for research and development purposes .
Molecular Structure Analysis
The Tribenzylsilane molecule contains a total of 46 bonds. There are 24 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .
Physical And Chemical Properties Analysis
Tribenzylsilane has a molecular weight of 302.48 . It is a solid under normal conditions . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
- Dehydrogenative Silylation of Alcohols and Other Functionalities
- Field : Organic Chemistry
- Summary : Dehydrogenative silylation is a process where the Si-H bond reacts with alcohols, resulting in the loss of dihydrogen . This approach can offer advantages particularly in cases of the more hindered organosilane protecting groups such as the TES and TBS groups .
- Methods : The dehydrogenative silylation requires catalysis beyond the normal acid or base . Various catalysts have been used for this process, including (p-cymene)ruthenium dichloride, Grubbs catalyst 11, Pd (0) in the form of a colloidal solution of palladium in DMF, 10% Pd on charcoal, and the gold xantphos complex 12 .
- Results : The silylation of alcohols and carboxylic acids with triethylsilane or phenyldimethylsilane was accomplished under the influence of (p-cymene)ruthenium dichloride catalysis . Other dinuclear ruthenium catalysts were also shown to be effective in the dehydrogenative silylation of carboxylic acids albeit at a slower reaction rate .
- Dehydrogenative Silylation of Alcohols and Other Functionalities
- Field : Organic Chemistry
- Summary : Dehydrogenative silylation is a process where the Si-H bond reacts with alcohols, resulting in the loss of dihydrogen . This approach can offer advantages particularly in cases of the more hindered organosilane protecting groups such as the TES and TBS groups .
- Methods : The dehydrogenative silylation requires catalysis beyond the normal acid or base . Various catalysts have been used for this process, including (p-cymene)ruthenium dichloride, Grubbs catalyst 11, Pd (0) in the form of a colloidal solution of palladium in DMF, 10% Pd on charcoal, and the gold xantphos complex 12 .
- Results : The silylation of alcohols and carboxylic acids with triethylsilane or phenyldimethylsilane was accomplished under the influence of (p-cymene)ruthenium dichloride catalysis . Other dinuclear ruthenium catalysts were also shown to be effective in the dehydrogenative silylation of carboxylic acids albeit at a slower reaction rate .
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGXRIXJAVMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938549 | |
| Record name | Tribenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenzylsilane | |
CAS RN |
1747-92-8 | |
| Record name | 1747-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tribenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribenzylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



